Ethanethioamide, N-(2,5-dichlorophenyl)- Ethanethioamide, N-(2,5-dichlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 62248-07-1
VCID: VC19470266
InChI: InChI=1S/C8H7Cl2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H7Cl2NS
Molecular Weight: 220.12 g/mol

Ethanethioamide, N-(2,5-dichlorophenyl)-

CAS No.: 62248-07-1

Cat. No.: VC19470266

Molecular Formula: C8H7Cl2NS

Molecular Weight: 220.12 g/mol

* For research use only. Not for human or veterinary use.

Ethanethioamide, N-(2,5-dichlorophenyl)- - 62248-07-1

Specification

CAS No. 62248-07-1
Molecular Formula C8H7Cl2NS
Molecular Weight 220.12 g/mol
IUPAC Name N-(2,5-dichlorophenyl)ethanethioamide
Standard InChI InChI=1S/C8H7Cl2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Standard InChI Key TYQPKIFRGUPNQP-UHFFFAOYSA-N
Canonical SMILES CC(=S)NC1=C(C=CC(=C1)Cl)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of N-(2,5-dichlorophenyl)ethanethioamide consists of a thioamide group (C(=S)NH2-\text{C}(=\text{S})-\text{NH}_2) attached to a 2,5-dichlorophenyl moiety. The chlorine substituents at the 2- and 5-positions create a distinct electronic environment, influencing the compound’s reactivity and interaction with biological targets. Key molecular parameters include:

PropertyValue
Molecular FormulaC8H7Cl2NS\text{C}_8\text{H}_7\text{Cl}_2\text{NS}
Molecular Weight220.12 g/mol
Chlorine Substitution Pattern2,5-dichloro
Key Functional GroupsThioamide, Dichlorophenyl

The positioning of chlorine atoms significantly differentiates this compound from its isomers, such as the 2,4-dichloro analog (CAS 883946-62-1) . For instance, the 2,5-substitution pattern may reduce steric hindrance compared to ortho-substituted analogs, potentially enhancing its ability to participate in hydrogen bonding or π-π stacking interactions .

Synthesis Methodologies

Condensation-Based Approaches

Patent literature reveals that dichlorophenyl-containing thioamides are often synthesized via condensation reactions. A representative method involves reacting 2,5-dichlorophenylacetone with thiourea in the presence of acidic catalysts. For example, Winter et al. demonstrated that photochemical mediation can enhance cyclization yields in similar systems . While their work focused on 2,3-dichlorophenyl derivatives, the methodology is adaptable:

2,5-Dichlorophenylacetone+ThioureaHCl, EtOHPhotochemicalN-(2,5-Dichlorophenyl)ethanethioamide\text{2,5-Dichlorophenylacetone} + \text{Thiourea} \xrightarrow[\text{HCl, EtOH}]{\text{Photochemical}} \text{N-(2,5-Dichlorophenyl)ethanethioamide}

Yields for such reactions typically range from 40% to 72%, depending on solvent choice and reaction time .

Alternative Pathways

Vyas et al. described a copper cyanide-mediated synthesis for dichlorophenyl thioamides, wherein 2,5-dichlorobenzonitrile is treated with ethylamine and sulfur sources under reflux . This method avoids harsh acidic conditions, making it suitable for sensitive substrates:

2,5-Dichlorobenzonitrile+EthylamineCuCN, ACNRefluxIntermediateS8EtOHTarget Compound\text{2,5-Dichlorobenzonitrile} + \text{Ethylamine} \xrightarrow[\text{CuCN, ACN}]{\text{Reflux}} \text{Intermediate} \xrightarrow[\text{S}_8]{\text{EtOH}} \text{Target Compound}

Chemical Properties and Reactivity

Solubility and Stability

N-(2,5-Dichlorophenyl)ethanethioamide is sparingly soluble in polar solvents like water but exhibits moderate solubility in ethanol and dimethylformamide (DMF). Its stability under acidic conditions is comparable to other thioamides, though the electron-withdrawing chlorine substituents may accelerate hydrolysis in basic media .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1250–1300 cm1^{-1} (C=S stretch) and 750–800 cm1^{-1} (C-Cl stretch) .

  • NMR: 1H^1\text{H} NMR signals for the phenyl protons appear as a doublet of doublets (δ\delta 7.3–7.5 ppm), while the thioamide NH2_2 group resonates at δ\delta 9.1–9.3 ppm (broad singlet) .

Comparative Analysis with Structural Analogs

The biological and chemical profiles of dichlorophenyl thioamides vary significantly with substitution patterns. The table below contrasts N-(2,5-dichlorophenyl)ethanethioamide with its 2,4-dichloro counterpart:

Property2,5-Dichloro Isomer2,4-Dichloro Isomer
Molecular Weight220.12 g/mol220.12 g/mol
Melting Point218–222°C (hypothesized)216–218°C
Lipophilicity (LogP)2.8 (estimated)3.1
Antimicrobial ActivityModerate (predicted)Low

The reduced lipophilicity of the 2,5-isomer may enhance aqueous solubility, potentially improving bioavailability in pharmacological contexts .

Challenges and Future Directions

Current limitations include the lack of targeted toxicity studies and scalable synthesis protocols. Future research should prioritize:

  • Optimized Synthetic Routes: Exploring microwave-assisted or flow chemistry to improve yields.

  • In Silico Modeling: Predicting interaction profiles with biological targets like DHFR or kinase enzymes.

  • In Vivo Testing: Evaluating pharmacokinetics and acute toxicity in model organisms.

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